Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate
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Overview
Description
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21264 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an acetyl group, and a dicyanovinyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives
Scientific Research Applications
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its biological and chemical applications, where it can modify biomolecules or participate in catalytic processes .
Comparison with Similar Compounds
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the acetyl and dicyanovinyl groups, making it less reactive in certain chemical reactions.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl [acetyl(2-cyanoethyl)amino]acetate: Similar but with a cyanoethyl group instead of a dicyanovinyl group, leading to different chemical properties and reactivity
Properties
IUPAC Name |
ethyl 2-[acetyl(2,2-dicyanoethenyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-13(8(2)14)6-9(4-11)5-12/h6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZMBKRLQBDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C=C(C#N)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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